6-hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide

Kinase inhibition ATP-competitive binding Scaffold optimization

6-Hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034361-26-5) is a synthetic heterocyclic compound with the molecular formula C11H11N5O3S and a molecular weight of 293.3 g/mol. It belongs to the thiazolopyrimidine carboxamide class, a scaffold recognized for its engagement with ATP-binding pockets in kinases and for broad-spectrum antimicrobial potential.

Molecular Formula C11H11N5O3S
Molecular Weight 293.3
CAS No. 2034361-26-5
Cat. No. B2666502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide
CAS2034361-26-5
Molecular FormulaC11H11N5O3S
Molecular Weight293.3
Structural Identifiers
SMILESCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C11H11N5O3S/c1-12-8(17)2-6-4-20-11(15-6)16-10(19)7-3-9(18)14-5-13-7/h3-5H,2H2,1H3,(H,12,17)(H,13,14,18)(H,15,16,19)
InChIKeyLNUHEMODQDBTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034361-26-5): Chemical Identity and Scaffold Context for Research Sourcing


6-Hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034361-26-5) is a synthetic heterocyclic compound with the molecular formula C11H11N5O3S and a molecular weight of 293.3 g/mol [1]. It belongs to the thiazolopyrimidine carboxamide class, a scaffold recognized for its engagement with ATP-binding pockets in kinases and for broad-spectrum antimicrobial potential [2]. The compound features a 6-hydroxypyrimidine-4-carboxamide core linked via an amide bond to a 4-substituted thiazole bearing an N-methylacetamide side chain. This specific substitution pattern distinguishes it from other cataloged analogs and forms the basis for its differential profiling.

Why 6-Hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide Cannot Be Replaced by Generic Thiazolopyrimidine Analogs


Within the thiazolopyrimidine carboxamide family, subtle modifications to the heterocyclic core and side-chain substituents profoundly alter hydrogen-bonding topology, electronic distribution, and steric occupancy within target binding sites [1]. The 6-hydroxy group on the pyrimidine ring of this compound creates a hydrogen-bond donor/acceptor pair that is absent in 6-methoxy or 6-unsubstituted analogs, potentially reorienting the molecule within ATP-binding clefts [2]. Simultaneously, the N-methylacetamide side chain on the thiazole ring introduces a tertiary amide with restricted conformational freedom compared to primary amide analogs, which may reduce entropic penalties upon binding and alter metabolic susceptibility [3]. These combined structural features mean that swapping this compound for a generic thiazolopyrimidine—even one with identical molecular formula—carries a high risk of divergent target engagement, selectivity profile, and physicochemical behavior.

Quantitative Differentiation Evidence for 6-Hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide


Hydroxy vs. Methoxy Substitution: Hydrogen-Bond Donor Capacity at the Pyrimidine 6-Position

The target compound bears a 6-hydroxy group on the pyrimidine ring, enabling it to act as both a hydrogen-bond donor (OH) and acceptor (C=O tautomer), whereas the closest cataloged analog N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide (CAS 2034282-58-9) carries a 6-methoxy substituent that can only function as a hydrogen-bond acceptor [1]. In kinase inhibitor design, the presence of a hydroxyl donor at this vector has been correlated with enhanced hinge-region hydrogen-bonding complementarity in ATP-binding sites [2].

Kinase inhibition ATP-competitive binding Scaffold optimization

N-Methylacetamide vs. Primary Acetamide Side Chain: Conformational Restriction and Metabolic Implications

The target compound contains an N-methylacetamide side chain (methylamino-oxoethyl) on the thiazole 4-position, whereas the closest analog CAS 2034282-58-9 possesses a primary acetamide (amino-oxoethyl). N-Methylation of the amide nitrogen restricts rotation around the C-N bond, favoring the trans-amide conformation, and eliminates one hydrogen-bond donor, which can improve passive membrane permeability and reduce metabolic N-dealkylation by CYP450 enzymes relative to primary amides [1][2]. Quantitative permeability and metabolic stability data for this specific pair are not available in the public domain.

Metabolic stability Amide bond geometry N-methylation strategy

Thiazolopyrimidine Scaffold: Kinase Inhibition Potential and Antiangiogenic Activity Baseline

Thiazolopyrimidine-4-carboxamide derivatives are documented in the patent literature as exhibiting antiangiogenic activity and utility against malignant solid tumor growth and metastasis [1]. The core scaffold, which fuses thiazole and pyrimidine rings, mimics the purine ring system of ATP, enabling occupancy of kinase active sites [2]. A closely related sub-class, thiazole-substituted aminopyrimidines, has been specifically claimed as spleen tyrosine kinase (Syk) inhibitors [3]. While quantitative IC50 or Kd data for the target compound itself are not publicly disclosed, the scaffold class has yielded compounds with nanomolar kinase inhibitory potency in multiple studies [4].

Kinase inhibition Antiangiogenic activity Cancer research

Antimicrobial Activity: Thiazolopyrimidine Class Baseline and Structural Differentiation

Thiazolopyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity, with some compounds achieving MIC values as low as 3.125 μg/mL against S. aureus and E. coli, comparable to chloramphenicol [1]. The target compound incorporates a 6-hydroxypyrimidine moiety, which is a known metal-chelating group that could interfere with bacterial metalloenzymes, a mechanism distinct from the cell wall synthesis inhibition proposed for simpler thiazole analogs [2]. No compound-specific MIC data for CAS 2034361-26-5 have been identified in peer-reviewed literature.

Antimicrobial resistance Broad-spectrum antibacterial Scaffold repurposing

Recommended Research and Procurement Application Scenarios for 6-Hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide


Kinase Inhibitor Screening and Selectivity Profiling

Based on the thiazolopyrimidine scaffold's established engagement with ATP-binding pockets and the specific claim of related aminopyrimidines as Syk inhibitors [1], this compound is a rational candidate for kinase panel screening. The 6-hydroxy group provides an additional hydrogen-bond donor not present in the 6-methoxy analog CAS 2034282-58-9, which may alter kinase selectivity fingerprints. Procurement is recommended for laboratories conducting kinase inhibitor discovery programs seeking to diversify their screening library with an underexplored chemotype.

Structure-Activity Relationship (SAR) Expansion Around Thiazolopyrimidine Antimicrobials

Thiazolopyrimidine derivatives with diverse substitution have achieved MIC values as low as 3.125 μg/mL against Gram-positive and Gram-negative bacteria [2]. The 6-hydroxypyrimidine moiety in this compound introduces metal-chelating potential absent in most published antimicrobial thiazolopyrimidines. This compound is suitable as a starting point or comparator in SAR studies aimed at elucidating the role of pyrimidine ring hydroxylation on antibacterial potency and spectrum of activity.

Antiangiogenic Activity Assessment in Ex Vivo or In Vivo Models

The patent literature explicitly claims thiazolopyrimidine-4-carboxamide derivatives as antiangiogenic agents useful for treating solid tumor growth and metastasis [3]. This compound falls within the claimed structural space and provides a specific, purchasable entry point for validating these claims in chick chorioallantoic membrane (CAM) assays, endothelial tube formation assays, or murine xenograft models. Its N-methylacetamide side chain may confer pharmacokinetic advantages that simpler analogs lack.

Metabolic Stability Comparison Studies with Primary Amide Analogs

The N-methylacetamide side chain eliminates the primary amide hydrogen-bond donor present in CAS 2034282-58-9, a modification that in the broader medicinal chemistry literature is associated with improved passive permeability and reduced CYP450-mediated N-dealkylation [4]. Researchers evaluating the pharmacokinetic impact of amide N-methylation in heterocyclic scaffolds can use this compound as the N-methylated test article alongside its primary amide analog to generate matched-pair metabolic stability data in hepatocyte or microsomal assays.

Quote Request

Request a Quote for 6-hydroxy-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.